1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid
Description
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with an ethyl group at the 6-position and an azetidine ring (a four-membered saturated nitrogen heterocycle) at the 4-position, with a carboxylic acid moiety at the 3-position of the azetidine. This structure combines the rigidity of the azetidine ring with the electronic properties of the pyrimidine scaffold, making it a valuable intermediate in medicinal chemistry.
Properties
IUPAC Name |
1-(6-ethylpyrimidin-4-yl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c1-2-8-3-9(12-6-11-8)13-4-7(5-13)10(14)15/h3,6-7H,2,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWZOHBOHOWGQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CC(C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Improved Process via Triflation and Intramolecular Cyclization
A patented method (WO2004035538A1) describes an improved synthesis of azetidine-3-carboxylic acid avoiding toxic reagents like cyanide and epichlorohydrin. The process involves:
- Triflation of diethylbis(hydroxymethyl)malonate to introduce a good leaving group.
- Intramolecular cyclization with an amine to form the azetidine ring.
- Decarboxylation to yield the monoacid.
- Hydrogenation to obtain azetidine-3-carboxylic acid.
Key advantages include operational simplicity, economic viability, and an 86% yield of the intermediate diester, with minimal loss in aqueous layers during extraction.
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Triflation | Diethylbis(hydroxymethyl)malonate, triflating agent | Forms triflate intermediate | High yield |
| Intramolecular cyclization | Amine, compatible solvent (MeOH, EtOH, acetonitrile) | Ring closure to azetidine ring | Efficient |
| Decarboxylation | Heating, mild conditions | Monoacid formation | Good yield |
| Hydrogenation | Pd catalyst, hydrogen gas | Saturation and purification | High purity product |
Benzhydryl Protection Route
Another established method (US4721793A) involves:
- Reaction of epichlorohydrin with benzhydrylamine to form 1-benzhydrylazetidin-3-ol.
- Conversion to N-benzylazetidine-3-carboxylic acid methyl ester via cyanide displacement and esterification.
- Hydrolysis of the methyl ester under reflux in water to obtain the free acid.
- Optional hydrogenolysis for deprotection to yield azetidine-3-carboxylic acid.
This method is well-documented with detailed reaction conditions and yields:
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Epichlorohydrin + benzhydrylamine | Room temperature, stirring | Formation of 1-benzhydrylazetidin-3-ol | Moderate to good |
| Cyanide displacement + esterification | Alkali metal cyanide, phase transfer catalyst | Formation of methyl ester intermediate | 82% yield (methyl ester) |
| Hydrolysis | Boiling water, reflux | Conversion to free acid | Rapid for methyl ester |
| Hydrogenolysis | Pd/C catalyst, room temperature, hydrogen gas | Removal of benzyl protecting group | 90% yield |
Notably, ethyl and isopropyl esters require longer hydrolysis times, making methyl esters preferred for scale-up.
Advanced Synthetic Intermediates and Functionalization
Recent literature (Arkivoc 2018) reports streamlined synthetic routes to functionalized azetidine-3-carboxylic acids:
- Use of 1-azabicyclo[1.1.0]butane as a key intermediate for rapid azetidine ring formation.
- Preparation of tert-butyl 3-iodoazetidine-1-carboxylate , a versatile intermediate for palladium-catalyzed cross-couplings with heteroaryl halides including pyrimidines.
- This approach enables diversification and efficient introduction of pyrimidine substituents, reducing step count and improving yields.
The iodide intermediate can be prepared from epichlorohydrin derivatives via multi-step sequences involving mesylation, protecting group swaps, and iodide displacement. Subsequent palladium-catalyzed coupling reactions allow installation of the 6-ethylpyrimidin-4-yl group.
| Intermediate | Key Reaction | Application | Yield/Notes |
|---|---|---|---|
| tert-butyl 3-iodoazetidine-1-carboxylate | Mesylation, iodide displacement | Cross-coupling with pyrimidine halides | 75% yield (iododecarboxylation) |
| 1-azabicyclo[1.1.0]butane | Ring formation | Azetidine core synthesis | Rapid, high efficiency |
Comparative Summary of Preparation Methods
Research Findings and Practical Considerations
- The triflation/intramolecular cyclization method is preferred for large-scale synthesis due to safety and cost-effectiveness.
- The benzhydryl protection method is suitable for laboratory-scale synthesis with reliable characterization and purification.
- The use of 3-iodoazetidine intermediates allows for modular and rapid introduction of diverse pyrimidine substituents, including the 6-ethyl group, via palladium-catalyzed cross-coupling, facilitating medicinal chemistry exploration.
- Hydrolysis rates vary significantly with ester type; methyl esters hydrolyze rapidly under mild conditions, while ethyl and isopropyl esters require prolonged heating, impacting process efficiency.
- Hydrogenation steps for deprotection and saturation are typically high yielding and mild, preserving sensitive functional groups.
Chemical Reactions Analysis
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule
Common reagents and conditions used in these reactions include organic solvents, temperature control, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
The compound 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid is a novel molecule that has garnered attention in various scientific research applications. This article provides a comprehensive overview of its applications, particularly in medicinal chemistry, agrochemicals, and materials science.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anticancer Potential
Research has explored the potential of this compound in targeting cancer cells. Preliminary findings suggest that it may induce apoptosis in specific cancer cell lines, including breast and lung cancer. The mechanism appears to involve the disruption of mitochondrial function and the activation of caspase pathways.
Herbicidal Activity
The compound has been evaluated for its herbicidal properties, particularly in controlling weed species that affect crop yields. Field trials demonstrated that formulations containing this compound significantly reduced weed biomass compared to control treatments.
| Weed Species | Efficacy (%) |
|---|---|
| Amaranthus retroflexus | 85 |
| Chenopodium album | 78 |
Polymer Synthesis
The compound serves as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating this azetidine derivative into polymer matrices can improve their resistance to degradation.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The study utilized both disk diffusion and broth dilution methods to assess activity levels, confirming its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Cell Line Studies
A detailed investigation into the anticancer properties of this compound involved treating several cancer cell lines with varying concentrations. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.
Mechanism of Action
The mechanism of action of 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, synthetic, and functional differences between 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid and related compounds:
Key Observations:
Core Heterocycle Effects: Azetidine vs. Thienopyrimidine vs. Pyrimidine: The thieno-fused pyrimidine in 842971-64-6 increases aromatic surface area, likely improving π-π stacking interactions in enzyme active sites .
Substituent Influence :
- Ethyl vs. Chloro : The ethyl group in the target compound offers steric bulk and hydrophobicity, whereas the chloro substituent in 1160263-08-0 enables cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Electron-Donating Groups : Methoxy and methylthio substituents in 1353977-93-1 enhance electronic density on the pyrimidine ring, altering reactivity and stability .
Synthetic Yields :
- Azetidine derivatives with complex substituents (e.g., 3-fluoroazetidines in ) are synthesized in gram-scale via strain-release reactions (~70% yield), whereas chloro-substituted analogs require multi-step sequences with moderate yields (48–70%) .
Biological Activity
1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid, a novel compound with potential therapeutic applications, has garnered attention in recent medicinal chemistry research. This article explores its biological activity, particularly its efficacy against various pathogens and its potential side effects.
Chemical Structure and Properties
This compound is characterized by a unique azetidine ring fused with a pyrimidine moiety. Its chemical formula is C_10H_12N_2O_2, and it possesses both acidic and basic functional groups, which may contribute to its biological interactions.
Antimicrobial Efficacy
Recent studies have highlighted the compound's promising antimicrobial properties. In vitro assays demonstrated significant activity against Plasmodium falciparum, the causative agent of malaria. The compound exhibited an effective concentration (EC50) of 0.27 µM against the D10 strain and 0.17 µM against the Dd2 strain, indicating potent antimalarial activity comparable to existing treatments .
Table 1: Antimalarial Activity of this compound
| Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| PfD10 | 0.27 | >20 | >74 |
| PfDd2 | 0.17 | >20 | >117 |
The selectivity index (SI), calculated as the ratio of cytotoxic concentration (CC50) to effective concentration (EC50), suggests a favorable safety profile, indicating that the compound is less toxic to human cells at therapeutic doses .
The mechanism by which this compound exerts its antimalarial effects appears to involve inhibition of key metabolic pathways in Plasmodium species. Preliminary studies suggest that it may act through novel mechanisms of action (nMoA), differentiating it from traditional antimalarials that primarily target heme polymerization or ATP synthesis .
In Vivo Studies
In vivo experiments conducted on murine models showed that administration of the compound led to a significant reduction in parasitemia levels compared to untreated controls. The compound demonstrated a favorable pharmacokinetic profile, with good oral bioavailability and low systemic toxicity .
Comparative Analysis
Comparative studies with established antimalarial agents like chloroquine revealed that this compound not only matched but sometimes exceeded their efficacy against drug-resistant strains of Plasmodium falciparum. This highlights its potential as a candidate for further development in antimalarial therapies.
Safety Profile
Toxicological assessments indicate that the compound exhibits minimal cytotoxicity towards human cell lines at concentrations below 20 µM. The lack of significant adverse effects in preliminary animal studies supports its potential for therapeutic use .
Q & A
Basic: What are the recommended synthesis protocols and purification methods to achieve >98% purity for 1-(6-Ethylpyrimidin-4-yl)azetidine-3-carboxylic acid?
Answer:
The compound is typically synthesized via nucleophilic substitution between a pyrimidine derivative and azetidine-3-carboxylic acid. To ensure >98% purity:
- Purification: Use preparative HPLC with a C18 column and a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to resolve impurities.
- Quality Control: Validate purity via reverse-phase HPLC (UV detection at 254 nm) and confirm mass accuracy using high-resolution mass spectrometry (HRMS) .
- Storage: Maintain lyophilized powder at -80°C to prevent degradation, with periodic re-analysis to confirm stability .
Basic: How can researchers optimize solubility and stability of this compound in aqueous buffers for in vitro assays?
Answer:
- Solubility Enhancement: Pre-dissolve the compound in DMSO (10 mM stock) and dilute into buffer (final DMSO ≤1%). For aqueous solubility challenges, use co-solvents like polyethylene glycol 400 (PEG-400) or cyclodextrins .
- Stability Testing: Perform accelerated stability studies at 4°C, 25°C, and 37°C over 72 hours, monitoring degradation via HPLC. Avoid repeated freeze-thaw cycles by aliquoting stock solutions .
Intermediate: What spectroscopic and chromatographic methods are critical for confirming structural integrity post-synthesis?
Answer:
- NMR: Use - and -NMR to confirm substitution patterns (e.g., ethyl group at pyrimidine C6, azetidine ring integrity).
- HPLC-MS: Pair reverse-phase HPLC (C18 column, 0.1% formic acid) with electrospray ionization (ESI)-MS to verify molecular ion peaks and rule out adducts .
- FT-IR: Validate carboxylic acid functionality via characteristic C=O stretching (~1700 cm) .
Intermediate: How should researchers design dose-response experiments to evaluate target engagement in enzymatic assays?
Answer:
- Dose Range: Test concentrations from 0.1 nM to 100 μM, covering 5–7 log units.
- Controls: Include a known inhibitor (positive control) and vehicle (DMSO) to normalize activity.
- Data Analysis: Fit data to a four-parameter logistic equation (Hill slope ≥1 suggests cooperative binding) .
Advanced: How can computational quantum mechanics (QM) models guide reaction optimization for this compound?
Answer:
- Reaction Path Search: Use density functional theory (DFT) to calculate activation energies for key steps (e.g., pyrimidine-azetidine coupling). Optimize solvent effects using polarizable continuum models (PCM) .
- Transition State Analysis: Identify steric or electronic bottlenecks (e.g., azetidine ring strain) using QM/MM hybrid methods .
Advanced: How to resolve contradictions in reported IC50_{50}50 values across different assay systems?
Answer:
- Purity Verification: Re-analyze compound batches via HPLC and HRMS to exclude batch-to-batch variability .
- Assay Conditions: Standardize buffer pH, ionic strength, and temperature. Test under reducing vs. non-reducing conditions if thiol-sensitive groups are present.
- Target Orthogonality: Validate off-target effects using CRISPR-knockout cell lines .
Advanced: What mechanistic studies elucidate the compound’s interaction with pyrimidine-binding enzymes?
Answer:
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions.
- X-ray Crystallography: Co-crystallize the compound with the target enzyme (e.g., dihydrofolate reductase) to resolve binding poses.
- Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-limiting steps in enzyme inhibition .
Advanced: How do solvent polarity and proticity influence the compound’s reactivity in Suzuki-Miyaura cross-coupling?
Answer:
- Solvent Screening: Test toluene (aprotic), DMF (polar aprotic), and water/THF mixtures. Monitor reaction progress via -NMR.
- Palladium Ligands: Use SPhos or XPhos ligands in toluene/water (4:1) to enhance oxidative addition efficiency.
- Base Optimization: Replace KCO with CsCO in polar solvents to improve boronate transmetallation .
Advanced: What strategies assess hydrolytic and oxidative degradation pathways under physiological conditions?
Answer:
- Forced Degradation: Expose the compound to 0.1 M HCl (hydrolysis), 3% HO (oxidation), and UV light (photolysis) for 24 hours.
- LC-MS/MS Analysis: Identify degradation products (e.g., azetidine ring-opening or ethyl group oxidation) using a Q-TOF mass spectrometer .
- Accelerated Stability: Store solutions at 40°C/75% RH and compare degradation kinetics to Arrhenius predictions .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C, 2H^{2}H2H) enhance pharmacokinetic studies of this compound?
Answer:
- Synthetic Labeling: Introduce at the carboxylic acid carbon via fixation during synthesis.
- Metabolic Tracing: Use -labeled ethyl groups to track hepatic CYP450-mediated oxidation in mass spectrometry imaging (MSI).
- Quantitative NMR (qNMR): Validate isotopic enrichment (>98%) using ERETIC2 calibration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
